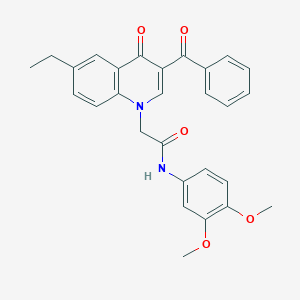

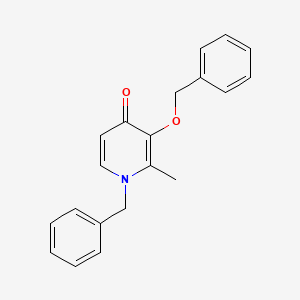

1-苄基-3-(苄氧基)-2-甲基-4(1H)-吡啶酮

描述

Synthesis Analysis

The synthesis of pyridinone derivatives is a topic of interest due to their physiological activities. For instance, a series of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives were synthesized through a multi-component reaction catalyzed by l-proline, which is noted for its environmental friendliness and high yield . Another paper describes the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, which could provide insights into the synthesis of related pyridinone compounds .

Molecular Structure Analysis

The molecular structure of pyridinone derivatives can be complex, as evidenced by the X-ray crystallography studies mentioned in the papers. For example, the structure of 1,4-bis(3-pyridyloxy)benzene was determined, showing the pyridine rings trans to each other and forming π-stacking interactions . Similarly, the crystal structure of novel pyrrolidene-2,5-dione derivatives was confirmed by X-ray crystal structure determination .

Chemical Reactions Analysis

The reactivity of pyridinone derivatives can lead to a variety of products. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents yielded diverse compounds such as 4H-pyrano[3,2-c]pyridines and 3,3′-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s . Another study explored the functionalization reactions of a pyrazole derivative with 2,3-diaminopyridine, which resulted in different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure. The study of excess molar volumes of 2-pyrrolidinone mixtures with various solvents at different temperatures provides information on the volume behavior of these compounds . Additionally, the importance of hydrogen bonding in the solubility and stability of these compounds is highlighted in the structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones .

科学研究应用

阿尔茨海默氏症疗法

1-苄基-3-(苄氧基)-2-甲基-4(1H)-吡啶酮衍生物已被探索其在阿尔茨海默氏症治疗中的潜力。这些分子被设计成螯合、重新分布和/或去除金属离子,这对于治疗阿尔茨海默氏症等神经退行性疾病至关重要。这些化合物具有多功能性,结合了低毒性金属螯合、抗氧化特性以及干扰金属离子诱导的淀粉样肽聚集的能力,这使得它们有望靶向阿尔茨海默氏症大脑中金属超载的淀粉样斑块(Scott 等人,2011 年)。

功能化吡啶的合成

这些化合物是合成各种功能化吡啶的组成部分,这些吡啶具有广泛的应用。例如,涉及 4-羟基-6-甲基-2-吡啶酮(一种相关化合物)的反应已被证明会产生 4H-吡喃并[3,2-c]吡啶和 3,3'-亚甲基双[4-羟基-6-甲基-2(1H)-3-吡啶酮],表明它们在化学合成中的多功能性(Mekheimer 等人,1997 年)。

HIV-1 逆转录酶抑制剂

吡啶酮衍生物已被确定为 HIV-1 逆转录酶的特异性抑制剂,HIV-1 病毒复制的关键酶。这使得它们成为针对 HIV-1 的抗病毒药物的潜在候选药物。它们对 HIV-1 RT 活性的特异性以及抑制细胞培养中 HIV-1 感染扩散的能力突出了它们在抗病毒研究中的重要性(Goldman 等人,1991 年)。

Fe III 螯合剂合成的中间体

在已知的 Fe III 螯合剂取代吡啶酮的合成中,已发现了一种意外的中间体。这些 Fe III 螯合剂在治疗身体中铁超载等疾病方面有应用。了解这些中间体的合成和结构对于开发更有效的螯合剂至关重要(Wireko 等人,1995 年)。

金属离子的配位化合物

1-苄基-3-(苄氧基)-2-甲基-4(1H)-吡啶酮骨架用于与铝、镓和铟等金属形成配位化合物。这些配合物已被表征并研究了它们的分配行为和电位测量法,为它们在金属离子传感和去除等领域的潜在应用提供了见解(Zhang 等人,1991 年)。

属性

IUPAC Name |

1-benzyl-2-methyl-3-phenylmethoxypyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-16-20(23-15-18-10-6-3-7-11-18)19(22)12-13-21(16)14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVVEHZTXSHCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3003659.png)

![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)